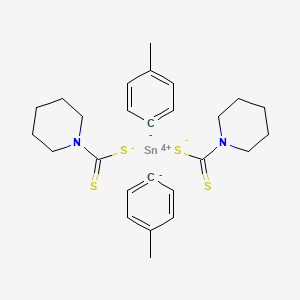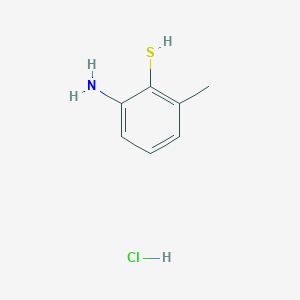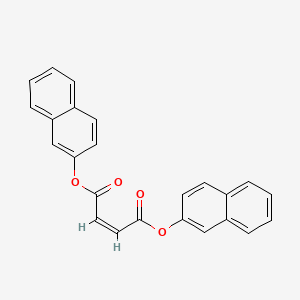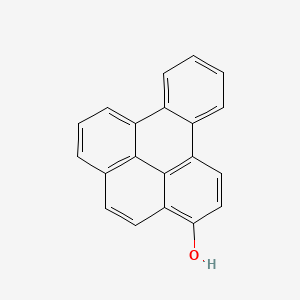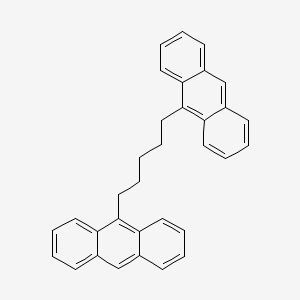
9,9'-(Pentane-1,5-diyl)dianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(9-anthryl)pentane is an organic compound with the molecular formula C33H28 It consists of two anthracene units connected by a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(9-anthryl)pentane can be synthesized through a multi-step process. One common method involves the reaction of anthracene-9-carbaldehyde with acetone in the presence of potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of 1,5-bis(9-anthryl)-1,4-pentadien-3-one. This intermediate is then reduced using zinc dust in acetic acid to yield 1,5-bis(9-anthryl)pentane .
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(9-anthryl)pentane are not well-documented, the synthesis process described above can be scaled up for larger production. The use of common reagents and solvents makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(9-anthryl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the intermediate pentadienone to the final product.
Substitution: Electrophilic substitution reactions can occur on the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc dust in acetic acid is used for the reduction of the intermediate.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinones
Reduction: 1,5-Bis(9-anthryl)pentane
Substitution: Brominated or nitrated anthracene derivatives
Scientific Research Applications
1,5-Bis(9-anthryl)pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1,5-Bis(9-anthryl)pentane is primarily related to its ability to interact with other molecules through π-π stacking interactions. The anthracene units can engage in these interactions, making the compound useful in studying molecular recognition and self-assembly processes. Additionally, its fluorescence properties allow it to be used as a probe in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(pyren-1-yl)pentane: Similar structure but with pyrene units instead of anthracene.
1,5-Bis(naphthyl)pentane: Contains naphthalene units instead of anthracene.
Uniqueness
1,5-Bis(9-anthryl)pentane is unique due to its specific anthracene units, which provide distinct electronic and fluorescence properties. These properties make it particularly useful in applications requiring strong π-π interactions and fluorescence .
Properties
CAS No. |
74589-96-1 |
|---|---|
Molecular Formula |
C33H28 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
9-(5-anthracen-9-ylpentyl)anthracene |
InChI |
InChI=1S/C33H28/c1(2-20-32-28-16-8-4-12-24(28)22-25-13-5-9-17-29(25)32)3-21-33-30-18-10-6-14-26(30)23-27-15-7-11-19-31(27)33/h4-19,22-23H,1-3,20-21H2 |
InChI Key |
JGVAYZFWBYRTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


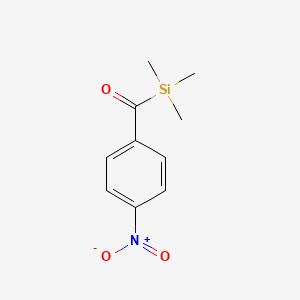

![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
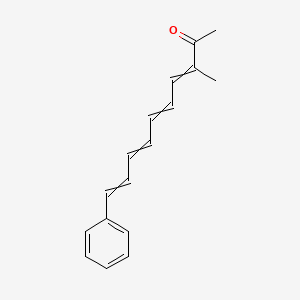

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
